molecular formula C17H18ClN3O4 B4038651 ethyl N-{[3-(4-chlorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}glycinate

ethyl N-{[3-(4-chlorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}glycinate

Cat. No.: B4038651
M. Wt: 363.8 g/mol
InChI Key: QHJVVEUFMAVCHM-UHFFFAOYSA-N
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Description

Ethyl N-{[3-(4-chlorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}glycinate is a useful research compound. Its molecular formula is C17H18ClN3O4 and its molecular weight is 363.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.0985838 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Heterocyclic Chemistry

  • The compound has been utilized in the synthesis of polyfunctional pyrazolyl-substituted monocyclic pyridines, benzothiazole, benzimidazole-fused pyridines, and pyrazolo[5,4-b]pyridines. These syntheses are crucial for developing compounds with potential applications in medicinal chemistry and material science (Latif, Rady, & Döupp, 2003).
  • Ethyl N-(diphenylmethylene)glycinate, a similar compound, has shown versatility in undergoing monoalkylations, dialkylations, and Michael additions under solid-liquid phase transfer catalysis conditions. This adaptability is essential for creating α-alkylated aspartic and glutamic acid derivatives, highlighting the compound's importance in synthesizing bioactive molecules and amino acid derivatives (López et al., 1996).
  • An infrared study explored the interaction between ethyl N-(diphenylmethylene)glycinate and proton donors, revealing insights into the compound's reactivity and the nature of hydrogen bonding, which is pivotal for understanding its chemical behavior and potential applications in designing sensors or molecular recognition systems (Ruysen & Zeegers-Huyskens, 1986).

Catalysis and Chemical Transformations

  • Research on the synthesis of pyrroles via ethyl N-(3-oxo-1-alkenyl)glycinates showcases the compound's role in facilitating intramolecular Knoevenagel condensation, a key reaction in synthesizing heterocyclic compounds. This demonstrates its utility in organic synthesis, particularly in constructing pyrrole rings, which are prevalent in natural products and pharmaceuticals (Hombrecher & Horter, 1990).

Advanced Materials and Nanotechnology

  • The compound has been mentioned in the context of fabricating high-quality single-walled carbon nanotube (SWCNT) films. This application is critical for developing transparent and conductive films used in optoelectronic devices, demonstrating the compound's potential in materials science and engineering (Jo et al., 2010).

Properties

IUPAC Name

ethyl 2-[[3-(4-chlorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-5-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4/c1-2-24-15(22)9-19-17(23)21-8-7-14-13(10-21)16(20-25-14)11-3-5-12(18)6-4-11/h3-6H,2,7-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJVVEUFMAVCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)N1CCC2=C(C1)C(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl N-{[3-(4-chlorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}glycinate
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ethyl N-{[3-(4-chlorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}glycinate
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ethyl N-{[3-(4-chlorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}glycinate
Reactant of Route 4
ethyl N-{[3-(4-chlorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}glycinate
Reactant of Route 5
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ethyl N-{[3-(4-chlorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}glycinate
Reactant of Route 6
Reactant of Route 6
ethyl N-{[3-(4-chlorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}glycinate

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